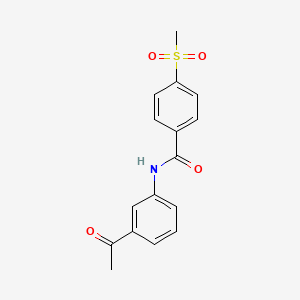

N-(3-acetylphenyl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(9-7-12)22(2,20)21/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRNYTSOFNMFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methanesulfonylbenzamide typically involves the reaction of 3-acetylphenylamine with 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-methanesulfonylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, leading to bacterial cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The bromo substituent in N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide increases molecular weight by ~50 g/mol compared to the acetyl-substituted compound, likely enhancing lipophilicity .

Functional Group Interactions: The acetyl group in this compound may act as a hydrogen-bond acceptor, contrasting with the amino group in N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, which can participate in hydrogen-bond donation . Methanesulfonyl groups (present in all except the 3-amino-4-chloro derivative) enhance polarity and solubility in aqueous media, which is critical for pharmacokinetics .

Synthetic Complexity :

- Compounds like N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (from ) require multi-step syntheses involving gold catalysis, whereas simpler benzamides (e.g., N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide) may be synthesized via direct coupling .

Research Findings and Implications

Physicochemical Properties:

- Solubility: The methanesulfonyl group likely improves water solubility compared to non-sulfonylated analogs.

- Stability : Acetyl groups may undergo hydrolysis under acidic conditions, necessitating formulation adjustments for drug delivery.

Biological Activity

N-(3-acetylphenyl)-4-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes:

- An acetyl group at the 3-position of the phenyl ring.

- A methanesulfonyl group at the 4-position of another phenyl ring.

This dual-substituted aromatic structure is crucial for its biological activity, as it influences solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on chloroacetamides revealed that structural variations significantly affect their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 16 |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 32 |

| This compound | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) for this compound is yet to be determined (TBD), but its structural analogs show promising results against resistant strains like MRSA .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds disrupt peptidoglycan synthesis in bacterial cell walls.

- Interference with Protein Synthesis : The methanesulfonamide moiety may inhibit ribosomal function, leading to reduced protein synthesis in bacteria.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, compromising their integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the substituents on the phenyl rings can significantly alter potency and selectivity. For example:

- Positioning of Functional Groups : The position of the acetyl and methanesulfonyl groups affects the compound's ability to penetrate bacterial membranes and bind to target sites.

- Lipophilicity : Higher lipophilicity generally correlates with better membrane penetration and increased antimicrobial activity .

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A recent study evaluated a series of sulfonamide derivatives, including analogs of this compound, demonstrating significant activity against MRSA strains. The study highlighted that modifications to the aromatic rings could enhance efficacy against resistant strains . -

Cytotoxicity Studies :

In vitro cytotoxicity assays using human cell lines indicated that while some related compounds exhibited antimicrobial properties, they also showed varying degrees of cytotoxicity. This underscores the importance of balancing antimicrobial efficacy with safety profiles in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.